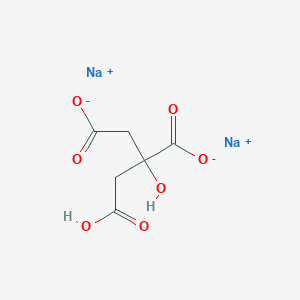

Disodium citrate

描述

Significance and Multifaceted Roles in Scientific Inquiry

Disodium (B8443419) citrate (B86180), also known as disodium hydrogen citrate, serves a variety of functions in scientific research due to its chemical properties. wikipedia.org It is frequently utilized as a buffering agent, helping to maintain a stable pH in solutions, which is critical for many biochemical and chemical reactions. solubilityofthings.com This buffering capacity is particularly valuable in enzyme assays and studies of metabolic pathways where precise pH control is essential for accurate results.

In the field of electrochemistry, disodium hydrogen citrate is employed as a reagent in the study of mediatorless laccase cathodes for electrochemical cells. This research is important for the development of sustainable energy and bioelectrochemical systems. Furthermore, its ability to sequester metal ions makes it useful in various applications, including as a cleaning agent and in the development of biopesticides.

Recent studies have also highlighted the influence of disodium citrate on gut microbiota, suggesting its potential in therapeutic strategies for conditions like uric acid stone formation. The compound also acts as an antioxidant and can enhance the effects of other antioxidants, a property that is leveraged in food preservation research. wikipedia.org In laboratory and chemical processing, it is a key reagent for controlling pH and as a chelating agent. annexechem.com

The synthesis of this compound can be achieved through a neutralization reaction between citric acid and sodium hydroxide (B78521). google.com This process involves concentrating the resulting solution, followed by cooling, precipitation, crystallization, and drying. google.com

Nomenclature and Chemical Identity within Academic Discourse

The standardized identification of chemical compounds is crucial for clear and unambiguous communication in scientific literature. This compound is known by several synonyms, including disodium hydrogen citrate, sodium acid citrate, and citric acid, disodium salt. nih.govhc-sc.gc.ca

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium 3-carboxy-3-hydroxypentanedioate. wikipedia.orgnih.govchemspider.com It is assigned the Chemical Abstracts Service (CAS) Registry Number 144-33-2. chemicalbook.comscbt.comfda.gov The chemical formula for this compound is C₆H₆Na₂O₇. wikipedia.orgchemicalbook.com

There is also a hydrated form, this compound sesquihydrate, with the chemical formula Na₂HC₆H₅O₇·1.5H₂O and the CAS number 6132-05-4. nih.gov

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | disodium;3-carboxy-3-hydroxypentanedioate nih.gov |

| CAS Registry Number | 144-33-2 scbt.com |

| Molecular Formula | C₆H₆Na₂O₇ nih.gov |

| Molecular Weight | 236.09 g/mol chemicalbook.com |

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder or solid wikipedia.orgchemicalbook.com |

| Odor | Odorless chemicalbook.com |

| Melting Point | 240 °C chemicalbook.com |

| Solubility in Water | Freely soluble chemicalbook.com |

| Solubility in Ethanol | Practically insoluble chemicalbook.com |

| pH (at 263.1 g/l at 25 °C) | 4.5 - 5.5 chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

144-33-2 |

|---|---|

分子式 |

C6H8Na2O7+2 |

分子量 |

238.10 g/mol |

IUPAC 名称 |

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |

InChI 键 |

CEYULKASIQJZGP-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |

其他CAS编号 |

144-33-2 6132-05-4 |

物理描述 |

Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |

产品来源 |

United States |

Synthesis and Structural Elucidation Methodologies of Disodium Citrate

The production and characterization of disodium (B8443419) citrate (B86180) involve precise chemical reactions and sophisticated analytical methods. These processes are fundamental to understanding its properties and optimizing its applications.

Synthetic Pathways and Reaction Engineering

The synthesis of disodium citrate is primarily achieved through controlled chemical reactions, with neutralization being a key process. Furthermore, its role as a modifier in other synthetic processes, such as hydrothermal synthesis, is an area of active research.

The industrial production of this compound is commonly accomplished through the neutralization of citric acid with a sodium base, such as sodium hydroxide (B78521). google.comfoodadditives.net This process involves the careful addition of citric acid to a sodium hydroxide solution to achieve the desired degree of neutralization, where two of the three carboxylic acid groups of citric acid are neutralized. quora.com

A typical production process involves preparing a sodium hydroxide solution, generally at a concentration of 22-25%. google.com Citric acid is then slowly introduced into this solution. The mass ratio of sodium hydroxide to citric acid is critical and is maintained in the range of 1:2.39 to 1:2.41 to ensure the formation of the disodium salt. google.com Following the complete neutralization reaction, the resulting solution is concentrated to a specific gravity of 1.25-1.30. Subsequent cooling of the concentrated solution to 20-25°C induces the precipitation and crystallization of this compound. google.com The final product is then separated from the mother liquor and dried. google.com This method is advantageous due to its simplicity and the potential for recycling the mother liquor, which minimizes waste. google.com

| Parameter | Value/Condition | Source |

| Reactants | Citric Acid, Sodium Hydroxide | google.com |

| NaOH Solution Concentration | 22-25% | google.com |

| NaOH:Citric Acid Mass Ratio | 1:2.39-2.41 | google.com |

| Post-Reaction Concentration | Specific Gravity: 1.25-1.30 | google.com |

| Crystallization Temperature | 20-25 °C | google.com |

This compound also serves as a crucial reagent or modifier in the hydrothermal synthesis of various nanomaterials. For instance, it has been effectively used as a capping agent in the facile hydrothermal synthesis of orthorhombic vanadium pentoxide (V₂O₅) nanowires. nih.govresearchgate.netrsc.org

In this process, this compound is added to a solution containing the vanadium precursor. nih.gov Its presence influences the reaction environment in several ways. It can affect the pH of the hydrothermal solution and provide Na⁺ ions, which can be incorporated into the product structure. nih.gov More importantly, this compound acts as a capping agent, which inhibits the agglomeration of nanostructures and can induce preferential growth along specific crystal planes through selective adsorption. nih.gov The dosage of this compound is a critical parameter; studies have shown that a specific amount (e.g., 0.236 g in a particular experimental setup) is optimal for producing V₂O₅ nanowires with high crystallinity, purity, and uniformity. nih.govresearchgate.net

Crystallographic Studies and Structural Characterization

The precise three-dimensional arrangement of atoms in this compound is elucidated through crystallographic techniques, which are often complemented by computational modeling to refine and validate the results.

The crystal structure of disodium hydrogen citrate sesquihydrate (2Na₂⁺·C₆H₆O₇²⁻·1.5H₂O) has been determined with high precision using single-crystal X-ray diffraction. iucr.orgresearchgate.netresearchgate.netnih.gov This analysis revealed that the asymmetric unit of the crystal contains two independent hydrogen citrate anions, four sodium cations, and three water molecules. iucr.orgnih.goviucr.org

The coordination polyhedra of the sodium cations are a key feature of the structure. Three of the Na⁺ cations are six-coordinate, adopting an approximately octahedral geometry, while one is seven-coordinate. iucr.orgresearchgate.net These [NaOₓ] polyhedra (where x=6 or 7) share edges to form distinct 8-ring units. iucr.orgresearchgate.netiucr.org The structure is further stabilized by very strong hydrogen bonds, with the un-ionized terminal carboxylic acid groups forming hydrogen bonds to non-coordinating oxygen atoms, characterized by short O···O distances of 2.46 Å. iucr.orgnih.gov Both citrate anions in the structure adopt a gauche,trans conformation. iucr.org

| Parameter | Value/Description | Source |

| Chemical Formula | 2Na₂⁺·C₆H₆O₇²⁻·1.5H₂O | iucr.org |

| Asymmetric Unit Contents | 2 hydrogen citrate anions, 4 Na⁺ cations, 3 water molecules | iucr.orgnih.gov |

| Na⁺ Coordination Numbers | Three 6-coordinate, One 7-coordinate | iucr.orgresearchgate.net |

| Supramolecular Feature | Edge-sharing [NaOₓ] polyhedra forming 8-rings | iucr.orgiucr.org |

| Hydrogen Bonding | Strong O-H···O bonds with O···O distance of 2.46 Å | iucr.orgnih.gov |

In cases where suitable single crystals are not available, X-ray powder diffraction is a powerful tool for structural elucidation. The crystal structure of a different hydrate, disodium hydrogen citrate monohydrate (Na₂HC₆H₅O₇(H₂O)), was solved and refined using this method. nih.goviucr.orgresearcher.life

The analysis of the monohydrate revealed a structure distinct from the sesquihydrate. nih.gov In the monohydrate form, the NaO₆ coordination polyhedra share edges to form zigzag layers parallel to the crystallographic bc plane. nih.goviucr.org The hydrophobic methylene (B1212753) groups of the citrate anions are situated in the spaces between these layers. nih.goviucr.org The hydrogen bonding network also differs; it includes a strong charge-assisted hydrogen bond from the carboxylic acid group to a central carboxylate group and an intramolecular hydrogen bond from the hydroxyl group to an ionized terminal carboxylate oxygen. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are integral to modern crystallographic studies. For both the sesquihydrate and monohydrate forms of disodium hydrogen citrate, DFT calculations were used to optimize the geometry of the experimentally determined crystal structures. iucr.orgnih.goviucr.org

This process involves taking the atomic coordinates obtained from diffraction experiments and using DFT to find a minimum energy configuration, which refines the structure. researchgate.netiucr.org The comparison between the experimentally refined structure and the DFT-optimized structure serves as a validation tool. A low root-mean-square deviation between the non-hydrogen atoms of the two structures provides strong evidence for the accuracy of the experimental model. researchgate.net For instance, in the study of the sesquihydrate, the refined structure and the DFT-optimized structure were in excellent agreement. researchgate.net These calculations also provide insights into electronic properties, such as the ionic nature of the Na-O bonds. iucr.org

Crystallographic Studies and Structural Characterization

Investigation of Anion Conformational Flexibility and Coordination Tendencies in Alkali Metal Citrate Salts

Systematic studies of Group 1 (alkali metal) citrate salts have been conducted to understand the inherent properties of the citrate anion, including its conformational flexibility and coordination behavior with different metal cations. nih.goviucr.orgnih.gov These investigations, encompassing a range of new and previously characterized structures, reveal distinct trends. nih.gov

The citrate anion exhibits significant conformational flexibility, particularly in its terminal carboxylate groups, which show no preferred orientation. nih.govresearchgate.net However, the central portion of the anion is comparatively rigid. nih.govresearchgate.net In many alkali metal citrate salts, the anion adopts a trans,trans conformation, which is recognized as one of the two low-energy conformations for an isolated citrate. nih.goviucr.orgnih.govnih.gov

The bonding between the citrate anion and alkali metal cations is predominantly ionic. nih.goviucr.org The coordination tendencies vary depending on the specific cation. For instance, in sodium potassium hydrogen citrate, both the Na⁺ and K⁺ cations are six-coordinate. iucr.org In sodium dipotassium (B57713) citrate, the Na⁺ and one K⁺ are six-coordinate, while a second, crystallographically independent K⁺ cation is seven-coordinate. nih.gov In dicesium hydrogen citrate, the Cs⁺ cation is nine-coordinate. nih.gov The citrate anion can chelate to metal ions in various ways, often involving the hydroxyl group and both the central and terminal carboxylate groups. nih.goviucr.orgnih.gov

Table 2: Coordination of Alkali Metals with Citrate Anion An interactive table detailing the coordination numbers of different alkali metal ions in various citrate salt structures.

| Compound | Cation | Coordination Number | Source |

|---|---|---|---|

| Sodium Potassium Hydrogen Citrate | Na⁺ | 6 | iucr.org |

| Sodium Potassium Hydrogen Citrate | K⁺ | 6 | iucr.org |

| Sodium Dipotassium Citrate | Na⁺ | 6 | nih.gov |

| Sodium Dipotassium Citrate | K⁺ (site 1) | 6 | nih.gov |

| Sodium Dipotassium Citrate | K⁺ (site 2) | 7 | nih.gov |

| Dicesium Hydrogen Citrate | Cs⁺ | 9 | nih.gov |

Photochemical Reaction Studies

The interaction of this compound with light, particularly sunlight, can induce chemical transformations. These photochemical reactions have been investigated using specialized analytical techniques to monitor the resulting changes in the compound's physical and chemical properties.

Thermo-Acoustic Analysis of Photochemical Transformations

A novel thermo-acoustic analysis method has been employed to detect and study the photochemical reactions in disodium hydrogen citrate upon exposure to solar radiation. materialsciencejournal.orgmaterialsciencejournal.org This technique is based on the principle that the acoustic parameters of a liquid are dependent on its chemical composition; any change in composition due to a chemical reaction will cause a deviation in the characteristic thermo-acoustic curves. materialsciencejournal.org

In these studies, aqueous solutions of disodium hydrogen citrate were exposed to sunlight for varying durations. materialsciencejournal.org Researchers then measured several direct and derived acoustic parameters as a function of temperature, including ultrasonic velocity (U), density (ρ), adiabatic compressibility (βs), and specific acoustic impedance (ZA). materialsciencejournal.org By comparing the plots of these parameters versus temperature for the exposed samples against an unexposed control, the extent of the photochemical reaction can be assessed. materialsciencejournal.org The shifts and changes in the shape of these curves serve as a clear indication of a change in the chemical combination of the solution, thus detecting the photochemical transformation. materialsciencejournal.org

Spectroscopic Monitoring of Sunlight-Induced Reactions

To corroborate the findings from thermo-acoustic analysis, UV absorption spectroscopy has been used to monitor the sunlight-induced reactions of disodium hydrogen citrate. materialsciencejournal.org This well-established spectroscopic method provides direct evidence of changes in molecular structure.

The UV absorption spectrum of an unexposed solution of disodium hydrogen citrate exhibits characteristic absorption peaks at specific wavelengths, such as 327.5 nm and 384.75 nm. materialsciencejournal.org Upon exposure to direct sunlight, the spectrum undergoes a significant change: the curve becomes smooth, and these distinct absorption peaks disappear. materialsciencejournal.org This spectroscopic observation confirms that a chemical transformation has occurred. The disappearance of the peaks is attributed to the complete photochemical decarboxylation of the disodium hydrogen citrate molecules in the solution, a process involving the potential elimination of a carboxylate ion as CO₂ through photolysis. materialsciencejournal.org

Table 3: Spectroscopic Data for Sunlight-Induced Reaction of this compound An interactive table summarizing the UV absorption peaks before and after sunlight exposure.

| Sample Condition | Wavelength (nm) | Observation | Interpretation | Source |

|---|---|---|---|---|

| Unexposed | 327.5 | Absorption Peak Present | Characteristic of intact molecule | materialsciencejournal.org |

| Unexposed | 384.75 | Absorption Peak Present | Characteristic of intact molecule | materialsciencejournal.org |

| Exposed to Sunlight | 327.5 | Absorption Peak Absent | Confirms photochemical reaction | materialsciencejournal.org |

| Exposed to Sunlight | 384.75 | Absorption Peak Absent | Confirms photochemical reaction | materialsciencejournal.org |

Advanced Analytical Techniques for Disodium Citrate Characterization

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and quantification of disodium (B8443419) citrate (B86180) and its potential impurities. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) in Disodium Citrate Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assay and impurity profiling of this compound. scribd.comresearchgate.net Reversed-phase HPLC, often coupled with a UV detector, is a versatile approach for this purpose. tandfonline.comnih.gov For instance, a method for the simultaneous estimation of glucose, sodium citrate, and chlorides in oral solutions has been developed using an ion exclusion analytical column with UV detection at 200 nm. onlinescientificresearch.com This method demonstrated excellent linearity for sodium citrate within a concentration range of 0.74 to 1.74 mg/mL. onlinescientificresearch.com

The development of stability-indicating HPLC methods is crucial for assessing the degradation of the compound under various stress conditions. researchgate.net Impurity profiling by HPLC can be optimized by adjusting parameters such as the mobile phase composition, column type, and detector wavelength. nih.gov For example, a standard testing procedure for disodium hydrogen citrate syrup outlines the use of a C18 column with a mobile phase of acetonitrile (B52724) and buffer, and UV detection. scribd.com The method specifies limits for the maximum single impurity and total impurities at 0.5% and 2.0%, respectively. scribd.com

A typical HPLC method for the analysis of this compound might involve the following parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Buffer (e.g., 90:10) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at a specific wavelength (e.g., 200 nm or 230 nm) |

| Injection Volume | 10 µl |

| This table presents typical parameters for an HPLC analysis of this compound and is based on findings from multiple sources. scribd.comnih.govonlinescientificresearch.com |

Ion Chromatography for Citrate Anion Quantification

Ion Chromatography (IC) is a highly effective technique for the direct quantification of the citrate anion. oup.comaplitechbiolab.com It is particularly valuable for determining ionic analytes in complex matrices. oup.com IC with suppressed conductivity detection is a common approach for the analysis of citrate. thermofisher.com This method can be used to determine citrate and phosphate (B84403) in pharmaceutical formulations. thermofisher.com

The separation is typically achieved using an anion-exchange column. thermofisher.com For instance, a method using a hydroxide-selective, anion-exchange column allows for the separation of phosphate and citrate in under 10 minutes. thermofisher.com The linearity of this method has been established over a citrate concentration range of 2–100 mg/L. thermofisher.com Another study details a sensitive ion chromatographic method for the determination of sodium citrate and formic acid in penicillin-class drugs using a Hamilton PRP-X 300 column and conductometric detection. rasayanjournal.co.in

Key aspects of an IC method for citrate quantification include:

| Parameter | Description |

| Separation Mode | Anion-exchange chromatography |

| Column | Hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS11) or polymer-based column (e.g., Hamilton PRP-X 300) |

| Eluent | Potassium hydroxide (B78521) or other suitable buffer |

| Detection | Suppressed conductivity or conductometric detection |

| This table outlines key parameters for an Ion Chromatography method for citrate quantification, based on information from multiple sources. thermofisher.comrasayanjournal.co.in |

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques provide valuable information regarding the chemical structure, concentration, and reaction kinetics of this compound.

Ultraviolet (UV) Absorption Spectroscopy for Reaction Monitoring

Ultraviolet (UV) absorption spectroscopy is a fundamental technique used for quantitative analysis and reaction monitoring. ijnrd.orgnanoqam.caresearchgate.net Citrate ions in an aqueous solution can be quantified by measuring the absorbance of citric acid at around 209 nm under acidic conditions (pH < 1.0). nih.gov This method has shown a very good linear relationship between absorbance and concentration in the range of 0.5-5.0 mmol/L. nih.gov

UV spectroscopy is also instrumental in monitoring chemical reactions involving citrate. For example, it has been used to follow the kinetics of citrate oxidation on the surface of gold nanoparticles. acs.org By observing changes in the UV-Vis spectrum over time, researchers can gain insights into the reaction progress. acs.orglibretexts.org The Beer-Lambert law, which establishes a linear relationship between absorbance and concentration, is the fundamental principle behind the quantitative applications of UV spectroscopy. libretexts.org

Fourier Transform Raman Spectroscopy in Acid-Base System Analysis

Fourier Transform (FT)-Raman spectroscopy is a powerful tool for studying the vibrational properties of molecules and is particularly useful in analyzing acid-base systems involving citrate. nih.gov It can be used to monitor the ratio of ionized to un-ionized citric acid in different states, such as in aqueous solution and in the amorphous solid state. nih.gov

Studies have shown that the Raman spectra of citric acid and its salts exhibit characteristic bands. For instance, the symmetric stretching of the terminal carboxylate groups (-COO-) of citrate appears as a distinct Raman band. nsf.gov In one study, the Raman spectra of trisodium (B8492382) citrate in aqueous solution showed the most intense band at 1406 cm⁻¹, attributed to the carboxylate symmetric stretching. researchgate.net FT-Raman has also been employed to study the interaction between citrate and metal ions, providing insights into complex formation. ufrn.br

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an invaluable technique for obtaining detailed structural information about this compound at the atomic level in its solid form. wikipedia.orglibretexts.orgresearchgate.net Unlike solution NMR, ssNMR can provide information about the local environment and interactions of atoms in a solid matrix. cam.ac.ukacademie-sciences.fr

¹³C ssNMR is particularly useful for characterizing the different carbon environments within the citrate molecule. cam.ac.ukresearchgate.net The chemical shifts of the carbon atoms are sensitive to their bonding and local structure. For example, the carboxyl carbons, methylene (B1212753) carbons, and the carbon attached to the hydroxyl group in citrate have distinct chemical shift ranges. researchgate.net ssNMR can also be used to study the interaction of citrate with other molecules or surfaces. For instance, ¹³C{³¹P} Rotational Echo Double Resonance (REDOR) experiments can identify carbon atoms in close proximity to phosphorus atoms, indicating a direct interaction between citrate and phosphate-containing materials. cam.ac.uk

| Carbon Type | Approximate ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH/COO⁻) | 174-180 |

| Carbon attached to OH | ~73 |

| Methylene (CH₂) | 41-45 |

| This table shows approximate ¹³C chemical shift ranges for the different carbon atoms in citrate, based on data from solid-state NMR studies. researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Trace Metal Chelation Studies

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique renowned for its ability to detect and quantify trace and ultra-trace levels of metals and several non-metals in various samples. wikipedia.orgnih.gov Its high sensitivity, precision, and speed make it an invaluable tool for studying the efficacy of chelating agents. wikipedia.org this compound, like other citrate salts, can act as a chelating agent, forming stable complexes with metal ions. americanpharmaceuticalreview.com This property is crucial in applications where the sequestration of metal ions is required.

The effectiveness of a chelating agent is determined by its ability to bind with target metals, thereby reducing their concentration in a free, ionic state. ICP-MS is employed to measure the concentration of these free metal ions in a solution after treatment with the chelating agent. researchgate.netniscpr.res.in By comparing the metal concentration before and after the addition of this compound, a quantitative measure of the chelation efficiency can be obtained. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. wikipedia.orgnih.gov The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification. wikipedia.org This is particularly useful for assessing the removal of toxic heavy metals from various media. researchgate.netniscpr.res.inniscpr.res.in

Research on the closely related compound trisodium citrate demonstrates this application. In studies analyzing the removal of heavy metals from biological tissues, ICP-MS was used to determine the remaining concentrations of arsenic (As), lead (Pb), cadmium (Cd), and nickel (Ni) after treatment with a citrate solution. researchgate.netniscpr.res.inniscpr.res.inresearchgate.net The findings showed that citrate was effective in chelating these metals, with the percentage of removal being quantifiable by ICP-MS analysis. niscpr.res.inniscpr.res.in

Table 1: Example of Metal Removal Efficiency by a Citrate Chelating Agent as Determined by ICP-MS

This table presents data from a study on trisodium citrate, illustrating the type of results obtained through ICP-MS analysis in chelation studies. researchgate.netniscpr.res.in

| Metal Ion | Initial Concentration (mg/kg) | Concentration after Chelation (mg/kg) | Removal Efficiency (%) |

| Lead (Pb) | 1.57 | 0.49 | 68.90 |

| Cadmium (Cd) | 1.32 | 0.39 | 70.49 |

| Arsenic (As) | 1.18 | 0.73 | 38.13 |

| Nickel (Ni) | 1.49 | 0.94 | 36.92 |

Titrimetric and Calorimetric Investigations

Titrimetric and calorimetric methods are fundamental for characterizing the chemical and physical properties of this compound, including its acid-base behavior and its interactions with other ions in solution.

Potentiometric Titration for Acid-Base Characterization

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added. sips.org.inpg.edu.pl It is a highly reliable method for acid-base characterizations, especially for colored or turbid solutions where visual indicators are ineffective. sips.org.in

For this compound (Na₂C₆H₆O₇), an amphiprotic substance, potentiometric titration can be used to determine its purity and its acid dissociation constants (pKa values). The titration is typically performed using a pH electrode (a type of ion-selective electrode) and a reference electrode, which monitor the change in pH of the solution upon the addition of a strong acid or a strong base. libretexts.org

When titrated with a strong acid, such as hydrochloric acid, the citrate species is protonated. When titrated with a strong base, like sodium hydroxide, the final acidic proton is removed. The resulting titration curve—a plot of pH (or electrode potential) versus the volume of titrant added—shows distinct inflection points, known as equivalence points. These points correspond to the stoichiometric neutralization of the acidic and basic functional groups of the this compound molecule. The pH at the halfway point to each equivalence point provides the pKa value for the corresponding dissociation. This method is established in pharmacopoeias for the quantitative analysis of other citrate salts, such as monosodium citrate and trisodium citrate. jmscience.comfao.org

Table 2: Representative Data from a Potentiometric Titration of this compound

This table shows hypothetical data points that would be generated during the potentiometric titration of a this compound solution with a strong acid, illustrating the sharp change in potential near the equivalence point.

| Volume of 0.1 M HCl Added (mL) | Measured Potential (mV) |

| 0.00 | 125.0 |

| 5.00 | 118.5 |

| 9.00 | 110.2 |

| 9.90 | 98.6 |

| 10.00 | 0.0 |

| 10.10 | -98.6 |

| 11.00 | -110.2 |

Isothermal Titration Calorimetry (ITC) for Ion Binding Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding interactions in solution. nih.govresearchgate.net It is considered the gold standard for characterizing thermodynamic parameters because, in a single experiment, it can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. nih.govpsu.edu

In the context of this compound, ITC is used to study its binding interactions with metal ions. The experiment involves titrating a solution of a metal salt into a sample cell containing a solution of this compound at a constant temperature. psu.edu As the metal ions bind to the citrate molecules, heat is either released (exothermic) or absorbed (endothermic). mdpi.com The ITC instrument measures these minute heat changes with high precision.

The resulting data are plotted as heat flow (μcal/sec) versus time, and the integral of each injection peak corresponds to the total heat change. This is then plotted against the molar ratio of the metal to citrate to generate a binding isotherm. psu.edu This isotherm can be fitted to a binding model to extract the thermodynamic parameters. nih.gov Studies using ITC have successfully characterized the binding of various alkaline earth metal ions to citrate, revealing the thermodynamic forces driving complex formation. researchgate.net While one study using ITC to examine the interaction between ferric iron (FeIII) and this compound did not detect binding under the specific experimental conditions, the technique remains a primary method for such investigations. capes.gov.br

Table 3: Thermodynamic Parameters for the Binding of Alkaline Earth Metal Ions to Citrate at pH 6

The following data, obtained via Isothermal Titration Calorimetry for the closely related trisodium citrate, exemplifies the detailed thermodynamic information that can be acquired for ion binding interactions. researchgate.net

| Metal Ion | Binding Constant (K / M⁻¹) | Stoichiometry (n) | Enthalpy (ΔH / kJ mol⁻¹) | Entropy (TΔS / kJ mol⁻¹) |

| Mg²⁺ | 1380 ± 190 | 0.93 ± 0.04 | -1.1 ± 0.1 | 16.8 |

| Ca²⁺ | 2090 ± 290 | 0.91 ± 0.05 | -2.5 ± 0.2 | 16.5 |

| Sr²⁺ | 1000 ± 150 | 0.99 ± 0.06 | -3.6 ± 0.3 | 13.5 |

| Ba²⁺ | 890 ± 110 | 1.05 ± 0.05 | -4.1 ± 0.2 | 12.6 |

Mechanistic Investigations of Disodium Citrate Functionality

Buffering Mechanisms and pH Regulation

The ability of disodium (B8443419) citrate (B86180) to regulate pH is fundamental to its application in various scientific and industrial contexts. This section details the equilibria and stability factors that define its buffering capacity.

Protonation Equilibria and Buffer Capacity in Aqueous Systems

Disodium citrate is an intermediate salt of the triprotic citric acid. The buffering capacity of citrate-based systems stems from the multiple protonation states of the citrate ion. Citric acid has three pKa values, which are approximately 3.13, 4.76, and 6.40, although some studies suggest the third pKa may be closer to 5.40. newprairiepress.org These values represent the pH at which the concentrations of the acidic and conjugate base forms are equal for each of the three carboxylic acid groups.

pH Stability in Amorphous States and Complex Matrices

The behavior of buffering systems can differ in non-traditional environments such as amorphous solids or complex mixtures. When aqueous solutions of citrate buffers are lyophilized (freeze-dried) to form an amorphous solid, the fundamental acid-base characteristics can be retained, though the pH of such a system is not directly equivalent to that of a solution. researchgate.net The stability of pH in the amorphous state is influenced by the molar ratio of the acid and salt forms in the original solution. researchgate.net Studies have shown that for citrate systems, the glass transition temperature (Tg), a measure of stability in the amorphous state, increases with the degree of ionization, meaning disodium and trisodium (B8492382) citrate mixtures can form stable amorphous solids. researchgate.netresearchgate.net

In complex matrices, such as those found in food products or biological samples, the presence of other components like proteins, lipids, and other ions can influence the buffering capacity of this compound. royalsocietypublishing.org For instance, in peptide formulations, this compound can help maintain a stable pH, which is crucial for preventing aggregation and degradation of the therapeutic peptides. royalsocietypublishing.org The effectiveness of the buffer can be affected by interactions between the citrate ions and other components in the matrix.

Role within Citrate-Phosphate Buffer Systems

This compound is a key component of the widely used citrate-phosphate buffer, also known as the McIlvaine buffer. nih.govwikipedia.org This buffer system is created by mixing solutions of citric acid and disodium hydrogen phosphate (B84403). wikipedia.org The combination of the triprotic citric acid and the diprotic phosphate provides a broad buffering range, typically from pH 2.2 to 8.0. nih.gov

The versatility of the citrate-phosphate buffer lies in the ability to achieve a specific pH by simply adjusting the volumetric ratio of the two stock solutions. nih.gov This system is particularly useful in biological and biochemical research where precise and stable pH control is often required over a wide range. For example, it has been effectively used to buffer media for yeast batch cultures, demonstrating its capacity to maintain stable pH levels even during biomass production, which can otherwise lead to significant acidification or alkalization of the medium. nih.gov

Chelation Chemistry and Metal Ion Complexation

The structure of the citrate ion, with its multiple carboxyl and hydroxyl groups, makes it an excellent chelating agent. This section examines the mechanisms by which this compound complexes with metal ions, with a focus on calcium and heavy metals.

Mechanisms of Calcium Ion Sequestration and Anticoagulation

This compound's role as an anticoagulant is a direct result of its ability to chelate calcium ions (Ca²⁺). patsnap.comusda.gov The blood coagulation cascade is a complex series of enzymatic reactions that requires calcium ions as a critical cofactor at several key steps. usda.govjcritintensivecare.org Specifically, calcium is necessary for the conversion of prothrombin to thrombin and fibrinogen to fibrin, the protein that forms the mesh of a blood clot. usda.gov

When blood is collected in a tube containing sodium citrate, the citrate ions dissociate and bind strongly to the calcium ions present in the blood. atamanchemicals.com This process, known as sequestration, forms soluble calcium citrate complexes. usda.govatamanchemicals.com By effectively reducing the concentration of free, ionized calcium, citrate prevents the coagulation cascade from proceeding, thus keeping the blood in a liquid state. usda.govjcritintensivecare.orgatamanchemicals.com This mechanism is fundamental to its use in blood collection tubes for laboratory analysis and in blood banks for the preservation of whole blood. atamanchemicals.com

Table 1: Key Steps in the Coagulation Cascade Inhibited by Citrate

| Step | Cofactor Required | Role of Citrate |

|---|---|---|

| Prothrombin to Thrombin Conversion | Calcium (Ca²⁺) | Chelates Ca²⁺, preventing activation |

| Fibrinogen to Fibrin Conversion | Thrombin (whose formation is Ca²⁺ dependent) | Indirectly inhibits by preventing thrombin formation |

Chelation of Heavy Metal Ions through Dative Bonding

Beyond calcium, this compound can also chelate various heavy metal ions. This ability is attributed to the formation of dative bonds between the metal ion and the oxygen atoms of the carboxyl and hydroxyl groups of the citrate molecule. researchgate.netniscpr.res.in A dative bond, or coordinate bond, is a type of covalent bond where both electrons in the shared pair come from the same atom—in this case, the oxygen atoms of the citrate act as Lewis bases (electron donors) and the metal ion acts as a Lewis acid (electron acceptor). quora.com

The multiple bonding sites on the citrate molecule allow it to form a stable, ring-like structure around the central metal ion, a characteristic feature of a chelate complex. quora.com This sequestration of heavy metal ions is important in various applications, from food preservation, where it can prevent metal-catalyzed oxidation, to environmental remediation, where it can be used to bind and remove toxic metals from contaminated materials. researchgate.netniscpr.res.in Research has demonstrated the efficacy of citrate in chelating heavy metals such as lead (Pb), cadmium (Cd), and nickel (Ni). researchgate.netniscpr.res.in The stability of these metal-citrate complexes is dependent on factors such as pH and the specific metal ion involved. niscpr.res.in

Table 2: Examples of Heavy Metals Chelated by Citrate

| Metal Ion | Symbol | Source of Concern | Chelation Mechanism |

|---|---|---|---|

| Lead | Pb | Environmental contaminant, neurotoxin | Dative bonding with citrate's oxygen atoms |

| Cadmium | Cd | Industrial pollutant, carcinogen | Formation of stable cadmium-citrate complexes |

| Nickel | Ni | Industrial waste, potential allergen | Sequestration through coordinate bonds |

Compound Names Mentioned

this compound

Citric acid

Disodium hydrogen phosphate

Calcium

Lead

Cadmium

Nickel

Prothrombin

Thrombin

Fibrinogen

Fibrin

Sodium

Trisodium citrate

Influence on Divalent Cation Distribution in Biological Systems (e.g., Casein Micelles)

This compound, as a calcium-chelating salt, significantly influences the distribution of divalent cations, particularly calcium (Ca²⁺), within complex biological systems like milk's casein micelles. Casein micelles are colloidal protein aggregates in milk, stabilized by nanoclusters of colloidal calcium phosphate (CCP). The structural integrity of these micelles is heavily dependent on the equilibrium between soluble and colloidal calcium and phosphate.

The primary mechanism by which this compound alters this system is through the sequestration of calcium ions. nih.govresearchgate.net The citrate anion (C₆H₅O₇³⁻) has a strong affinity for Ca²⁺, forming soluble calcium-citrate complexes. wur.nlwur.nl This action shifts the mineral equilibrium by removing calcium from the CCP, which acts as the "cement" holding the casein proteins together. researchgate.netwur.nl

Research demonstrates that adding citrate to milk protein systems leads to a measurable decrease in micellar-bound calcium and inorganic phosphate. nih.gov This chelation of calcium from the CCP nanoclusters disrupts the internal structure of the casein micelle, causing it to swell and, at sufficient concentrations, to dissociate into smaller casein aggregates or individual casein molecules. nih.govresearchgate.net This process is observable through a decrease in the turbidity of milk protein solutions, indicating the dispersion of the larger light-scattering micelles. nih.gov Studies comparing various calcium-chelating salts have confirmed that trisodium citrate (TSC), which functions similarly to this compound, effectively decreases the amount of casein-bound calcium and phosphate, in contrast to some phosphate-based salts that can form new insoluble complexes with calcium and casein. nih.govwur.nl

The extent of micellar disruption is dependent on the concentration of the added citrate. As the concentration increases, more calcium is sequestered from the micelles, leading to a progressive decrease in the amount of sedimentable casein and a corresponding increase in soluble casein fractions. wur.nl This functionality is critical in food processing, where citrates are used to modify the physical properties and heat stability of milk-based products by controlling calcium activity. nih.gov

Table 1: Effect of Trisodium Citrate (TSC) on Casein Micelle Components (Data synthesized from findings on the effects of calcium-chelating salts)

| Parameter Measured | Observation upon Addition of Citrate | Underlying Mechanism | Reference |

| Casein-Bound Calcium | Decreases | Chelation of Ca²⁺ from colloidal calcium phosphate (CCP) by citrate anions. | nih.gov |

| Casein-Bound Phosphate | Decreases | Solubilization of inorganic phosphate as CCP is dissolved. | nih.gov |

| Turbidity | Decreases | Dispersion and dissociation of large casein micelles into smaller particles. | nih.gov |

| Soluble Casein | Increases | Disruption of micellar structure releases casein proteins into the serum phase. | wur.nl |

| Calcium Ion Activity | Decreases | Formation of soluble calcium-citrate complexes reduces free Ca²⁺ in the aqueous phase. | wur.nl |

Antioxidant and Synergistic Molecular Actions

This compound functions primarily as a synergistic antioxidant, also known as a secondary or preventive antioxidant. cabidigitallibrary.orgacs.org Unlike primary antioxidants (e.g., tocopherols) that directly scavenge free radicals, this compound's action is indirect and enhances the efficacy of other antioxidants. cabidigitallibrary.orgremedypublications.com

The core mechanism of its synergistic action is the chelation of pro-oxidant metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). nih.govnih.gov These metal ions are potent catalysts of oxidation reactions. For instance, they can participate in Fenton-type reactions, which generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide, a common byproduct of metabolic processes. acs.org These radicals can initiate lipid peroxidation chain reactions, leading to food rancidity and damage to biological molecules. nih.gov

Interactions with Biological Macromolecules and Cellular Components

Modulation of Protein Conformation and Oligomerization States

The citrate anion is known to modulate the structure and function of proteins through several mechanisms, including its role as a cosmotropic agent in the Hofmeister series and its ability to form specific interactions. researchgate.net These interactions can lead to changes in protein conformation, stability, and oligomerization state. researchgate.netmit.edu

Research has shown that citrate can influence enzymatic activity by inducing conformational changes. For example, the activity of the poliovirus 3C protease was significantly enhanced in the presence of various anions, with citrate being the most effective. researchgate.net This activation was linked to specific conformational shifts, as observed through fluorescence and circular dichroism spectroscopy, which resulted in an increased catalytic rate (kcat) without significantly altering the substrate binding affinity (Km). researchgate.net

Furthermore, citrate can affect protein oligomerization, the process by which individual protein subunits assemble into a larger complex. nih.gov The stability of these oligomers can be crucial for their biological function. nih.gov Citrate's influence stems from its ability to stabilize the native folded state of proteins and to interact with charged residues on the protein surface. mit.eduamazonaws.com By stabilizing the structure, it can shift the equilibrium towards the assembled, functional oligomeric state. In studies on protein aggregation, arginine salts of citrate were found to be more effective at preventing aggregation than arginine hydrochloride, demonstrating the significant impact of the anion on protein stability and protein-protein interactions. mit.edu This effect is partly attributed to attractive interactions between citrate and the guanidinium (B1211019) group of arginine, which can help form stabilizing molecular clusters. mit.edu

Influence on Phospholipid Vesicle Coalescence

This compound has been demonstrated to directly influence the aggregation and coalescence of phospholipid vesicles, which are model systems for biological membranes. In studies using giant phospholipid vesicles (GPVs), the addition of this compound was shown to cause the disintegration of vesicle complexes that had been induced to coalesce by mediators like the serum protein β2-glycoprotein I (β2GPI) or antiphospholipid antibodies (aPL). researchgate.net

The mechanism involves altering the adhesive forces between the vesicles. The coalescence of GPVs mediated by proteins like β2GPI is dependent on specific interactions between the protein and the phospholipid headgroups in the vesicle membranes. researchgate.net The introduction of this compound into a solution of these coalesced vesicles leads to their separation. researchgate.net The extent of this disintegration effect was found to be more pronounced in systems where the adhesion between vesicles was weaker. researchgate.net This suggests that citrate interferes with the molecular interactions holding the vesicles together, possibly by chelating divalent cations that may bridge the protein and the membrane or by altering the ionic environment and electrostatic forces at the membrane surface.

This research highlights a potential mechanism by which citrate could influence biological processes involving membrane fusion and fission, such as its role as an in vitro anticoagulant, by preventing the interactions that lead to the formation of prothrombogenic microvesicles. researchgate.net

Table 2: Effect of this compound on Coalesced Giant Phospholipid Vesicles (GPVs) (Based on findings from Urbanija et al.)

| System/Condition | Inducing Agent for Coalescence | Effect of Adding this compound | Reference |

| GPVs with anionic phospholipids | β2-glycoprotein I (β2GPI) | Disintegration of coalesced vesicle complexes. | researchgate.net |

| GPVs with anionic phospholipids | Antiphospholipid antibodies (aPL) | Disintegration of coalesced vesicle complexes; effect was more pronounced compared to the β2GPI-induced system. | researchgate.net |

| Smaller GPVs (from budding) | N/A | The disintegration effect was more pronounced for smaller vesicles. | researchgate.netresearchgate.net |

Citrate Anion as a Cosmotrope in Protein Stabilization

The citrate anion holds a prominent position at the kosmotropic (or "salting-out") end of the Hofmeister series. wikipedia.org The Hofmeister series ranks ions based on their ability to affect the solubility and stability of proteins in aqueous solutions. wikipedia.org Kosmotropes are ions that are considered "structure-makers"; they interact strongly with water molecules, leading to a more ordered water structure in their vicinity. amazonaws.com

This ordering of water has profound effects on protein stability. The kosmotropic nature of citrate enhances the hydrophobic effect, which is a major driving force in protein folding. By increasing the energetic penalty of exposing nonpolar amino acid residues to the solvent, citrate favors a more compact, folded protein conformation where these residues are buried in the protein's core. This leads to an increase in the thermodynamic stability of the protein's native state. mit.eduresearchgate.net

This stabilizing effect is widely exploited in biotechnology and pharmaceutical sciences. For instance, citrate buffers are often preferred for protein formulations because they can enhance conformational stability and prevent aggregation. amazonaws.com In affinity chromatography, the addition of kosmotropic salts like sodium citrate has been shown to promote the binding of antibodies to Protein A or Protein G gels, thereby increasing the yield of purified antibodies. researchgate.net The mechanism involves the kosmotrope strengthening the hydrophobic and ionic interactions between the antibody and the affinity ligand. researchgate.net The strong stabilizing effect of kosmotropic anions like citrate is also observed in their ability to protect enzymes from denaturation during processes like lyophilization (freeze-drying). researchgate.net

Research Applications of Disodium Citrate Across Scientific Disciplines

Applications in Biotechnology and Biopharmaceutical Research

In the realms of biotechnology and biopharmaceuticals, where precise control over experimental conditions is paramount, disodium (B8443419) citrate (B86180) is utilized for its biocompatibility and well-defined chemical behavior.

The maintenance of a stable pH is crucial for the viability of cells in culture and the integrity of proteins during purification. Disodium citrate is an integral part of buffer systems designed to meet these needs.

In cell culture, particularly for the production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, citrate is a critical medium component. Research has shown that the combination of iron and sodium citrate can significantly enhance mAb production. nih.gov In one study, an optimized sodium citrate concentration range of 0.125–1 mM led to a 30-40% increase in mAb productivity without altering the product's quality. nih.gov This enhancement is potentially linked to citrate's role in increasing cellular energy content, as evidenced by a roughly 30% higher cellular ATP level in its presence. nih.gov Citrate is also known to be a chelator for iron in serum-free media and can support the biosynthesis of essential molecules like cholesterol and sterols.

For protein purification, citrate salts are employed in a method known as precipitation. High concentrations of this compound can be used to selectively precipitate proteins, such as antibodies, from complex mixtures like cell culture media. google.com This process effectively separates the target protein from smaller contaminants. google.com The resulting protein pellet formed by citrate precipitation is typically easy to resolubilize, a significant advantage over other precipitation agents. google.com For chromatographic purification techniques like ion exchange, lower concentrations of sodium citrate buffers are used. For instance, a concentration of around 25 mM might be suggested for a buffer at pH 5.5 to allow for protein binding to the column. researchgate.net

Table 1: Applications of this compound in Biotechnology Buffers and Solutions

| Application Area | Typical Concentration | Function | Key Findings | Reference |

|---|---|---|---|---|

| Cell Culture (CHO) | 0.125–1 mM | Medium Supplement | Enhanced monoclonal antibody productivity by 30-40%. | nih.gov |

| Protein Purification | 0.8–1 M | Precipitation Agent | Achieves maximal antibody precipitation from media. | google.com |

| Ion Exchange Chromatography | ~25 mM | Buffer Component | Allows for protein binding to the chromatography column. | researchgate.net |

This compound serves important functions in the formulation of vaccines, primarily as a stabilizer and component of adjuvants, which are substances that enhance the immune response. In the MF59 adjuvant, a component of the Fluad influenza vaccine, sodium citrate acts as an emulsifier. ox.ac.uk Its role is to prevent the squalene (B77637) oil, the main component of the adjuvant, from separating from the aqueous phase of the vaccine, ensuring a stable and effective formulation. ox.ac.uk

Furthermore, in the quality control and analysis of vaccines, particularly those containing aluminum adjuvants, citrate solutions are used. The Pharmacopoeia of the People's Republic of China specifies a method using sodium citrate to dissolve aluminum hydroxide (B78521) adjuvants. google.com This process allows for the desorption of the antigen from the adjuvant, enabling accurate qualitative and quantitative analysis of the vaccine's active components. google.com

The citrate molecule, for which this compound is a source, is a foundational building block in the development of a class of highly versatile and functional citrate-based biomaterials (CBBs). nih.gov These materials are synthesized through the polycondensation of citric acid with various diols. nih.gov The resulting polymers, such as poly(octamethylene citrate) (POC), are notable for their tunable mechanical properties, biodegradability, and excellent biocompatibility. nih.govresearchgate.net

The unique trifunctional nature of citric acid (three carboxyl groups and one hydroxyl group) allows for the creation of cross-linked polymer networks while preserving pendant chemical groups for further functionalization. nih.govnih.gov This chemical versatility enables the design of biomaterials with a wide range of properties, from soft and elastic elastomers suitable for cardiovascular or nerve tissue regeneration to more rigid composites for orthopedic applications. nih.govnih.gov

Research has focused on creating citrate-based composites, for example by incorporating hydroxyapatite (B223615) (HA) to mimic the composition of natural bone. nih.govwestlake.edu.cn These composites have demonstrated impressive compressive strength, comparable to that of human cortical bone, and promote excellent osteointegration in vivo. nih.gov The degradation of these materials releases citrate, which is a natural metabolite in the body, contributing to their high biocompatibility. westlake.edu.cn

Table 2: Properties of Representative Citrate-Based Biomaterials

| Polymer Name | Key Monomers | Primary Characteristics | Research Applications | Reference |

|---|---|---|---|---|

| Poly(octamethylene citrate) (POC) | Citric Acid, 1,8-octanediol | Biodegradable, Elastomeric, Biocompatible | Tissue engineering, Orthopedic composites (with HA) | nih.govresearchgate.net |

| Poly(octamethylene maleate (B1232345) citrate) (POMC) | Citric Acid, 1,8-octanediol, Maleic acid | Photocrosslinkable, Tunable mechanical properties | Fabrication of complex 3D scaffolds | nih.gov |

Role in Materials Science and Engineering Research

The chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of advanced nanomaterials and the formulation of novel composites.

In the synthesis of nanomaterials, controlling the size, shape, and aggregation of particles is crucial for achieving desired properties. This compound is used as a "capping agent" to achieve this control. A prime example is its use in the hydrothermal synthesis of vanadium pentoxide (V2O5) nanowires for high-performance supercapacitors. nih.govrsc.orgresearchgate.net

During the synthesis, this compound adsorbs to the surface of the growing V2O5 crystals. This action serves two purposes: it prevents the individual nanowires from agglomerating, and it guides the preferential orientation of the crystal growth. nih.gov Research has demonstrated that the quantity of this compound used in the reaction is a critical parameter. A specific dosage (0.236 g in the reported study) was found to be optimal for producing uniform orthorhombic V2O5 nanowires with high crystallinity. nih.govrsc.org These nanowires, when used as a supercapacitor electrode, exhibited a high specific capacitance of 528.2 F g⁻¹ and excellent cycling stability. rsc.org

Table 3: Effect of this compound on V2O5 Nanowire Synthesis

| Sample (this compound Amount) | Resulting Morphology | Key Performance Metric (Supercapacitor) | Reference |

|---|---|---|---|

| V1 (Lower amount) | Contains NaV6O15 impurities | Not specified as optimal | nih.gov |

| V2 (0.236 g) | Uniform orthorhombic V2O5 nanowires (~20 nm diameter) | High specific capacitance (528.2 F g⁻¹) | nih.govrsc.org |

| V3 (Higher amount) | Not specified as optimal | Not specified as optimal | nih.gov |

This compound is also investigated for its role in modifying the properties of polymers and composite materials. It can function as a dispersant, a crosslinker, or a setting retarder depending on the material system.

In the fabrication of biomimetic composites, such as calcium phosphate (B84403) (CaP)-gelatin nanocomposites for bone repair, sodium citrate acts as an effective dispersant. researchgate.net The citrate anions adsorb onto the surface of CaP nanocrystals, increasing their negative surface charge. This leads to electrostatic repulsion between the particles, preventing them from aggregating and allowing for a homogenous, nanodispersed mineral phase within the polymer matrix. researchgate.net

In other applications, citrate salts can act as crosslinking agents. For example, trisodium (B8492382) citrate has been used to enhance the mechanical and barrier properties of chitosan/graphene oxide composite films, which have potential applications in food packaging. researchgate.net

Furthermore, in the field of cementitious materials, sodium citrate is known to be a setting and hardening retarder. mdpi.com Studies on blended binders of Portland cement and calcium aluminate cement have shown that the addition of sodium citrate significantly delays the hydration of certain cement phases while accelerating others. This modification of the hydration process alters the microstructure and can lead to an enhancement of early compressive strength. mdpi.com

Fundamental Contributions to Food Science and Technology Research

This compound, a sodium acid salt of citric acid, serves as a significant compound in food science research due to its multifunctional properties. wikipedia.orgspectrumchemical.com Its application as an acidity regulator, sequestrant, and antioxidant synergist has been the subject of various studies aimed at enhancing food quality, stability, and shelf life. wikipedia.orgchemicalbook.com Research in this area explores the chemical interactions of this compound within complex food matrices to optimize processing and preservation techniques.

Acidity Regulation and Stabilization Studies in Food Systems

Research investigations focus on the buffering capacity of this compound to maintain a desired pH, thereby preventing undesirable chemical reactions that can lead to spoilage. For instance, in beverages like soda, it is studied for its ability to balance the acidic content, resulting in a more palatable taste. gjphosphate.com In dairy and processed cheese products, its role in stabilizing emulsions and preventing protein precipitation during processing is a key area of research. wikipedia.orggjphosphate.com Studies on colloidal dispersion systems, such as soymilk, have shown that controlling pH is crucial for stability; acidity regulators are investigated to prevent aggregation and coagulation, which affect viscosity and texture. researchgate.net The ability of this compound to modulate pH helps in maintaining the consistency and extending the shelf life of these products. gjphosphate.com

Research on Sequestration Agents in Food Processing

This compound is widely studied for its role as a sequestrant in food processing. wikipedia.orgchemicalbook.com Sequestrants, or chelating agents, are compounds that form stable complexes with metal ions. This function is vital in food systems where trace amounts of metal ions (like iron and copper) can catalyze oxidative reactions, leading to the degradation of fats, vitamins, and pigments. This degradation can result in off-flavors, discoloration, and loss of nutritional value. nih.gov

Research in this domain examines the efficacy of this compound in binding these pro-oxidant metal ions, thereby inhibiting their catalytic activity. Studies in the meat industry, for example, investigate the use of citrates to chelate metals, which helps in preserving the color and quality of meat products. nih.gov The chelating action of citrate has also been linked to an increase in the solubility of minerals, a principle explored in enhancing the bioavailability of nutrients in certain food formulations. researchgate.net By sequestering metal ions, this compound helps to stabilize sensitive food components and prevent spoilage, making it a valuable subject of research for improving food preservation. gjphosphate.com

Preservation Synergism Studies with Antioxidants

This compound is recognized for its ability to act as an antioxidant and, more significantly, to enhance the effects of other antioxidants. wikipedia.orgchemicalbook.com This synergistic effect is a critical area of research for developing more effective food preservation systems. Antioxidant synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. remedypublications.com

Scientific studies explore the mechanisms behind this synergy. This compound, as a chelating agent, binds metal ions that initiate oxidation, while primary antioxidants (like polyphenols or vitamins) scavenge the free radicals that propagate the oxidative chain reaction. researchgate.netnih.gov By removing the metallic catalysts, this compound "spares" the primary antioxidants, allowing them to act more effectively and for a longer duration. researchgate.net For example, research has demonstrated a synergistic bacteriostatic effect between sodium citrate and rosmarinic acid against certain bacteria, where the citrate enhances the antibacterial action by inhibiting iron uptake. mdpi.com These studies are crucial for developing food packaging and preservation techniques that use lower concentrations of additives while achieving superior protection against both oxidative and microbial spoilage. remedypublications.comnih.gov

Research in Chemical Processes and Environmental Science

The chelating properties of this compound extend its research applications beyond the food industry into chemical and environmental sciences. Its ability to bind with metal ions is investigated for use in cleaning formulations and for the remediation of heavy metal contamination in environmental samples.

Role in Enhanced Cleaning Process Research (e.g., in All-Purpose Cleaners)

In the field of chemical processes, citrates, including this compound, are studied for their role as builders in cleaning products. google.com Research focuses on their ability to enhance cleaning efficiency by acting as water softeners and sequestrants. branchbasics.com They form complexes with metal cations, such as calcium and magnesium, which are present in hard water and can interfere with the performance of cleaning surfactants. researchgate.net

Studies have shown that by sequestering these ions, citrates prevent the formation of soap scum and improve the foaming and cleaning power of detergents. branchbasics.com Research often compares the performance of citrates to other chelating agents, like EDTA, in various cleaning formulations. researchgate.net The inclusion of citrates is investigated for its effectiveness in breaking down and dispersing dirt, grease, and grime from hard surfaces. branchbasics.comresearchgate.net Their application in facilitating the future removal of fatty soil from surfaces is also an area of study, highlighting their utility in creating surfaces that are easier to clean. google.com

Studies on Heavy Metal Removal from Biological and Environmental Samples

In environmental science, a significant area of research is the use of citrate compounds for the remediation of heavy metal pollution. The strong chelating ability of citrate is harnessed in studies focused on removing toxic heavy metals from contaminated water, soil, and biological samples. nih.govresearchgate.net

Research has explored the development of advanced materials, such as citrate-modified graphene oxide, for the selective adsorption of heavy metals. In one study, this composite material demonstrated a high capacity for removing iron (Fe³⁺), manganese (Mn²⁺), and nickel (Ni²⁺) from aqueous solutions. nih.gov The findings indicated a rapid equilibrium time and significant adsorption capabilities, as detailed in the table below.

| Metal Ion | Adsorption Capacity (mg/g) |

| Iron (Fe³⁺) | 535.0 |

| Manganese (Mn²⁺) | 223.22 |

| Nickel (Ni²⁺) | 174.65 |

| Data sourced from a study on citrate-modified graphene oxide for heavy metal removal. nih.gov |

Other comparative studies have investigated the effectiveness of citric acid and its salts against other chelators like EDTA for washing heavy metals from contaminated river sediments. Research found that citric acid was more effective than EDTA in removing copper, achieving up to 80% removal compared to 60% for EDTA under specific experimental conditions. nih.govresearchgate.net These studies underscore the potential of citrate-based technologies as effective and potentially more environmentally benign solutions for heavy metal decontamination. nih.govresearchgate.net

Future Research Trajectories and Interdisciplinary Perspectives on Disodium Citrate

Development of Advanced Analytical Platforms for In-Situ Monitoring

The ability to monitor disodium (B8443419) citrate (B86180) levels in real-time and in its native environment (in-situ) is a critical area of developing research. Current analytical methods often involve sample collection and laboratory-based analysis, which can be time-consuming and may not capture dynamic changes in citrate concentration. wjarr.comsemanticscholar.org Future research is focused on creating advanced platforms for immediate and continuous monitoring, which is particularly crucial in clinical and industrial settings.

A primary driver for this research is in critical care medicine, specifically during continuous renal replacement therapy (CRRT) where citrate is used as a regional anticoagulant. springermedizin.demdpi.com The most feared complication in this context is citrate accumulation, which can lead to severe metabolic disturbances. mdpi.comresearchgate.net While current protocols rely on intermittent blood sampling to check for electrolyte imbalances and calculate ratios like the total-to-ionized calcium ratio, these are indirect and lagging indicators of citrate toxicity. mdpi.comresearchgate.net

Future platforms are envisioned to incorporate biosensors and integrated analytical systems capable of providing real-time feedback. Research in this area may focus on:

Ion-Selective Electrodes (ISEs): Developing highly selective and stable ISEs that can be integrated into extracorporeal circuits for continuous measurement of citrate and calcium ions. nih.gov

Enzyme-Based Biosensors: Utilizing enzymes like citrate lyase or citrate synthase immobilized on a transducer to detect citrate levels with high specificity.

Microfluidic Devices: Creating "lab-on-a-chip" systems that can perform rapid, automated analysis of citrate from minute sample volumes, providing near-instantaneous results at the bedside. nih.gov

The development of such platforms will not only enhance patient safety during procedures like CRRT but also find applications in monitoring metabolic pathways in real-time for research purposes. researchgate.netnih.gov

| Current Monitoring Technique | Limitations | Future Research Direction | Potential Impact |

| Intermittent Blood Sampling | Lagging indicator, labor-intensive | Real-time ion-selective electrodes | Immediate detection of citrate accumulation |

| Calculation of CaTot/Ca2+ ratio | Indirect measurement, complex interpretation | Enzyme-based biosensors | High specificity and direct measurement |

| HPLC/Spectrofluorimetry | Laboratory-based, not for real-time use | Integrated microfluidic "lab-on-a-chip" systems | Automated, rapid, point-of-care analysis |

Exploration of Novel Functional Materials and Nanostructures Utilizing Disodium Citrate

This compound is emerging as a valuable compound in materials science, particularly in the synthesis of novel functional materials and nanostructures. Its role often extends beyond being a simple precursor to actively directing the formation and properties of the final material.

A significant area of research is in the development of advanced energy storage devices. For instance, this compound has been successfully used as a structure-directing agent in the hydrothermal synthesis of vanadium pentoxide (V₂O₅) nanowires. rsc.org These nanowires, when used as an electrode material for supercapacitors, exhibit high specific capacitance and excellent cycling stability. rsc.org The citrate molecule is believed to influence the crystal growth process, leading to the desired uniform nanowire morphology. rsc.org

In the realm of biomaterials, citrate is a known component of bone and plays a role in biomineralization. nih.gov This has inspired the development of citrate-based biomaterials (CBBs) for tissue regeneration. nih.gov Future research will likely explore how this compound, specifically, can be used to create nanostructured composites that mimic the natural architecture of bone. It can also act as an effective and biocompatible dispersant for stabilizing nanoparticles, such as calcium phosphate (B84403), preventing their aggregation and ensuring a homogenous nanodispersed mineral phase within a polymer matrix. researchgate.net This is crucial for developing next-generation bone-substituting composites with enhanced mechanical and biological properties. researchgate.net

Key research directions include:

Metal-Organic Frameworks (MOFs): Using this compound as a ligand to synthesize novel MOFs with tailored porosity and functionality for applications in gas storage, catalysis, and drug delivery.

Nanoparticle Synthesis: Controlling the size, shape, and surface properties of various metallic and metal oxide nanoparticles where citrate acts as a capping or reducing agent.

Biomimetic Composites: Fabricating advanced inorganic-organic composites where this compound facilitates the nano-level integration of mineral phases into polymer scaffolds for tissue engineering. researchgate.net

| Material/Nanostructure | Role of this compound | Potential Application | Reference |

| Vanadium Pentoxide (V₂O₅) Nanowires | Structure-directing agent | High-performance supercapacitors | rsc.org |

| Calcium Phosphate-Gelatin Nanocomposites | Dispersant/Stabilizer | Bone-substituting materials | researchgate.net |

| Citrate-Based Biomaterials (CBBs) | Monomer/Cross-linker | Tissue regeneration | nih.gov |

Elucidation of Complex Biological Interactions and Signaling Pathways

Citrate is a central metabolite in cellular energy metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net However, recent research has unveiled its multifaceted functions beyond energy production, implicating it in a variety of complex biological interactions and signaling pathways. researchgate.net this compound, as a source of citrate ions, is integral to these processes.

A major focus of current and future research is the role of citrate in cancer cell metabolism. researchgate.netnih.gov In cancer cells, citrate is not only a key intermediate for ATP production but also a primary source of cytosolic acetyl-CoA, which is essential for fatty acid synthesis, a process often upregulated in cancer. nih.govfrontiersin.org Furthermore, cytosolic citrate can act as a signaling molecule, allosterically regulating key enzymes involved in glycolysis and gluconeogenesis. nih.govresearchgate.net By inhibiting enzymes like phosphofructokinase (PFK1), citrate acts as a metabolic switch, linking the cell's energy status to its anabolic and catabolic activities. nih.govresearchgate.net

Future research aims to further elucidate these complex roles:

Extracellular Citrate Signaling: Investigating how extracellular citrate, which can be transported into the cell, influences cancer cell metabolism, proliferation, and survival. frontiersin.org

Epigenetic Modifications: Exploring the link between citrate metabolism and epigenetics, as the citrate-derived acetyl-CoA is the substrate for histone acetylation, a key process in gene regulation. researchgate.net

Inter-organelle Communication: Understanding how the transport of citrate between mitochondria and the cytosol is regulated and how this flux impacts different cellular compartments and signaling cascades. researchgate.net

Unraveling these intricate pathways could open new avenues for therapeutic interventions in diseases like cancer and metabolic syndrome. researchgate.net

| Biological Process | Role of Citrate | Key Enzymes/Pathways Involved | Research Focus |

| Energy Metabolism | Intermediate in TCA Cycle | Citrate Synthase, Aconitase | Regulation of metabolic flux |

| Fatty Acid Synthesis | Source of cytosolic Acetyl-CoA | ATP-Citrate Lyase (ACLY) | Targeting ACLY in cancer therapy |

| Glycolysis Regulation | Allosteric inhibitor | Phosphofructokinase (PFK1) | Citrate as a metabolic sensor/switch |

| Epigenetics | Precursor for Acetyl-CoA | Histone Acetyltransferases (HATs) | Link between metabolism and gene expression |

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The industrial production of chemicals is increasingly scrutinized for its environmental impact, driving a shift towards sustainable synthesis and green chemistry. nih.govjddhs.com While traditional methods for producing this compound involve the neutralization of citric acid with a sodium base like sodium hydroxide (B78521), future research is aimed at optimizing this process to align with green chemistry principles. google.com

The primary raw material, citric acid, is typically produced via fermentation of carbohydrate feedstocks by microorganisms like Aspergillus niger. google.com Green chemistry approaches in this context focus on several key areas:

Renewable Feedstocks and Waste Valorization: Research into utilizing non-food biomass and agricultural waste streams as fermentation substrates to reduce competition with food sources and lower production costs.

Energy Efficiency: Developing fermentation and downstream processing techniques that consume less energy. This could involve engineering microbial strains for higher yields or using innovative separation technologies like membrane filtration instead of energy-intensive evaporation for concentration. google.com

Atom Economy and Waste Reduction: Optimizing the neutralization reaction to maximize the conversion of reactants into the desired product, this compound, thereby minimizing waste. google.com A key advantage of some current processes is the ability to recycle the mother liquor, preventing wastewater discharge. google.com

Alternative Solvents: While the neutralization reaction is typically aqueous, the broader application of green chemistry principles encourages minimizing or replacing organic solvents in all related chemical processes. nih.gov

| Green Chemistry Principle | Application in this compound Production | Research Objective |

| Use of Renewable Feedstocks | Utilizing agricultural waste for citric acid fermentation | Reduce reliance on food-grade carbohydrates |

| Atom Economy | Optimizing the neutralization of citric acid | Maximize product yield and minimize byproducts |

| Design for Energy Efficiency | Improving fermentation and downstream processing | Lower energy consumption in concentration and crystallization steps |

| Waste Prevention | Recycling of mother liquor from crystallization | Eliminate wastewater discharge and recover materials |

常见问题

Q. Methodological Guidance

- PICOT Framework: Define Population (e.g., nanoparticles), Intervention (citrate surface functionalization), Comparison (alternative ligands), Outcome (colloidal stability), Time (long-term storage) .

- Documentation: Adhere to IMRaD structure: Detail buffer preparation (Methods), include raw TGA/DSC data (Results), and discuss citrate’s dual role as stabilizer/chelator (Discussion) .

How should this compound be cited in multidisciplinary studies to ensure data traceability?

Q. Data Management

- DOIs: Assign Digital Object Identifiers (DOIs) to datasets via repositories (e.g., OSTI DataID) .

- Citation Format: Include synthesis protocols, purity grades (e.g., USP), and buffer preparation details. For example:

"this compound (anhydrous, ≥99%, USP) was dissolved in deionized water (18.2 MΩ·cm) to 0.1 M, pH-adjusted with NaOH ."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息